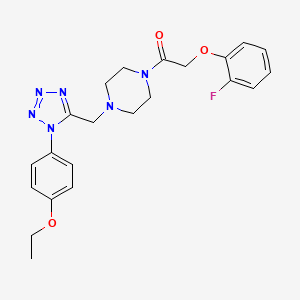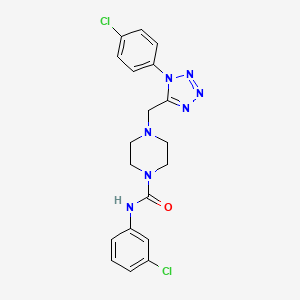
1-(4-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-(2-fluorophenoxy)ethanone
Overview
Description
1-(4-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-(2-fluorophenoxy)ethanone is a synthetic compound of significant interest in various scientific fields
Preparation Methods
Synthetic Routes and Reaction Conditions
To prepare 1-(4-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-(2-fluorophenoxy)ethanone, a multi-step synthesis is usually employed:
Step 1 Formation of 4-ethoxyphenyl-1H-tetrazole: : This involves the reaction of 4-ethoxyphenylhydrazine with sodium azide under acidic conditions to form the tetrazole ring.
Step 2 N-alkylation: : The 4-ethoxyphenyl-1H-tetrazole is then reacted with a suitable piperazine derivative to introduce the piperazin-1-yl moiety.
Step 3 Ether formation: : The resulting intermediate is then reacted with 2-fluorophenol in the presence of a strong base to form the final product.
Industrial Production Methods
In industrial settings, the synthesis of this compound often involves optimization for yield and purity, utilizing techniques such as flow chemistry for better control over reaction parameters, and purification steps like recrystallization and chromatography to ensure a high-quality product.
Chemical Reactions Analysis
Types of Reactions
1-(4-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-(2-fluorophenoxy)ethanone undergoes various types of chemical reactions:
Oxidation: : It can be oxidized using agents such as potassium permanganate, though the specific sites of oxidation can vary based on conditions.
Reduction: : Lithium aluminum hydride can reduce certain parts of the molecule, particularly affecting the tetrazole ring.
Substitution: : Nucleophilic substitution reactions are common, particularly involving the fluorine atom on the phenoxy group.
Common Reagents and Conditions
Oxidizing agents: : Potassium permanganate, chromic acid.
Reducing agents: : Lithium aluminum hydride, sodium borohydride.
Substitution: : Halogenated solvents, strong bases like sodium hydroxide.
Major Products
Oxidation: : Carboxylic acids or ketones, depending on the specific reaction.
Reduction: : Alcohol derivatives or amine transformations.
Substitution: : Various substituted phenoxy derivatives.
Scientific Research Applications
This compound has found applications in several research domains:
Chemistry: : Used as a building block in the synthesis of more complex molecules.
Biology: : Investigated for its interactions with biological targets, showing promise as a potential therapeutic agent.
Medicine: : Explored for its pharmacological properties, including anti-inflammatory and anti-cancer activities.
Industry: : Used in the development of novel materials due to its unique structural properties.
Mechanism of Action
The mechanism by which 1-(4-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-(2-fluorophenoxy)ethanone exerts its effects involves interactions at the molecular level:
Molecular targets: : Often targets enzymes or receptors involved in inflammatory or cancer pathways.
Pathways: : Can influence signaling pathways, leading to alterations in gene expression, protein activity, or cellular behavior.
Comparison with Similar Compounds
When compared to similar compounds, 1-(4-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-(2-fluorophenoxy)ethanone stands out due to its unique combination of functional groups that confer a distinct reactivity profile and biological activity.
Similar Compounds
1-(4-(2-fluorophenoxy)ethyl)piperazine: : Shares the piperazine and phenoxy functionalities.
4-ethoxyphenyl-1H-tetrazole: : Similar tetrazole ring system.
Fluorophenoxy derivatives: : Various compounds with fluorophenoxy groups exhibit comparable chemical behavior.
Conclusion
This compound is a compound of significant scientific interest due to its versatile reactivity and potential applications in various fields. Its unique structural features make it a valuable target for further research and development.
Properties
IUPAC Name |
1-[4-[[1-(4-ethoxyphenyl)tetrazol-5-yl]methyl]piperazin-1-yl]-2-(2-fluorophenoxy)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25FN6O3/c1-2-31-18-9-7-17(8-10-18)29-21(24-25-26-29)15-27-11-13-28(14-12-27)22(30)16-32-20-6-4-3-5-19(20)23/h3-10H,2,11-16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAQKWMKKNKHXFL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=NN=N2)CN3CCN(CC3)C(=O)COC4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25FN6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[4-(2-Chlorobenzoyl)piperazin-1-yl]-6-(3,4-dimethylphenyl)pyridazine](/img/structure/B3402202.png)
![4-(6-(benzo[d][1,3]dioxol-5-yl)pyridazin-3-yl)-N-(2,5-difluorophenyl)piperazine-1-carboxamide](/img/structure/B3402206.png)
![3-[4-(2-Chlorobenzoyl)piperazin-1-yl]-6-(2-chlorophenyl)pyridazine](/img/structure/B3402211.png)
![3-[4-(4-Chlorobenzoyl)piperazin-1-yl]-6-(2-chlorophenyl)pyridazine](/img/structure/B3402212.png)
![4-[6-(4-ethoxyphenyl)pyridazin-3-yl]-N-(3-fluoro-4-methylphenyl)piperazine-1-carboxamide](/img/structure/B3402224.png)
![3-[4-(2-Chlorobenzoyl)piperazin-1-yl]-6-(2,4-dimethylphenyl)pyridazine](/img/structure/B3402233.png)
![N-(3-fluoro-4-methylphenyl)-4-[6-(4-methoxyphenyl)pyridazin-3-yl]piperazine-1-carboxamide](/img/structure/B3402249.png)
![N-(2,6-dimethylphenyl)-6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B3402269.png)
![(6-(4-Fluorophenyl)imidazo[2,1-b]thiazol-3-yl)(4-(2-methoxyphenyl)piperazin-1-yl)methanone](/img/structure/B3402271.png)

![benzo[d][1,3]dioxol-5-yl(4-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone](/img/structure/B3402273.png)
![4-{1-[2-(2,6-dimethylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}-1-[(4-fluorophenyl)methyl]pyrrolidin-2-one hydrochloride](/img/structure/B3402284.png)
![(2E)-N-[2-(dimethylamino)ethyl]-N-(6-fluoro-1,3-benzothiazol-2-yl)-3-(thiophen-2-yl)prop-2-enamide hydrochloride](/img/structure/B3402300.png)
![(E)-1-allyl-2-styryl-1H-benzo[d]imidazole](/img/structure/B3402301.png)
